Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with chloropropanoyl, difluoromethyl, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate typically involves the acylation of a pyrrolidine derivative with 2-chloropropionyl chloride. The reaction is carried out under anhydrous conditions using a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to remove halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation with potassium permanganate can introduce a carboxylic acid group.
Scientific Research Applications
Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-chloropropanoyl)-5-(difluoromethyl)benzoate: Similar in structure but with a benzoate group instead of a pyrrolidine ring.
Ethyl 2-(2-chloropropanoyl)-3-(trifluoromethyl)phenylacetate: Contains a trifluoromethyl group and a phenylacetate moiety.
2-(2-Chloropropanoyl)-3-(difluoromethyl)phenylacetonitrile: Features a phenylacetonitrile group instead of a pyrrolidine ring.
Uniqueness
Ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 1-(2-chloropropanoyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClF2NO3/c1-4-19-10(18)8-5-16(9(17)7(2)13)6-12(8,3)11(14)15/h7-8,11H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGZDQKCNZUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1(C)C(F)F)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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